molecular formula C8H10N2OS B1270640 2-[(2-Aminophenyl)thio]acetamide CAS No. 90271-33-3

2-[(2-Aminophenyl)thio]acetamide

Cat. No. B1270640
CAS RN: 90271-33-3
M. Wt: 182.25 g/mol
InChI Key: GRBIEJPSAPBNSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

N-(2-Aminophenyl)-2-(2-isopropylphenoxy) acetamide, a closely related compound, was synthesized and its structure elucidated by spectroscopic techniques. The compound crystallizes in the orthorhombic crystal system, exhibiting intermolecular hydrogen bonds, which contribute to its stability and potential interactions (Sharma et al., 2018).

Chemical Reactions and Properties

2-[(2-Aminophenyl)thio]acetamide derivatives have been synthesized and shown to possess significant antibacterial activity. This suggests that the compound and its derivatives can undergo various chemical reactions leading to products with potential antimicrobial properties (Ramalingam et al., 2019).

Physical Properties Analysis

Detailed physical properties of 2-[(2-Aminophenyl)thio]acetamide specific derivatives were not explicitly covered in the reviewed literature. However, the physical properties can typically be inferred from molecular structure analyses, such as crystallization behavior and intermolecular interactions, which have been documented for similar compounds.

Chemical Properties Analysis

The chemical properties of 2-[(2-Aminophenyl)thio]acetamide derivatives, including their reactivity and functional group transformations, underpin their biological and pharmacological activities. For example, modifications to the acetamido group have been explored for the synthesis of anticonvulsants, highlighting the compound's capacity for functionalization and its implications in drug development (Camerman et al., 2005).

Scientific Research Applications

Antitumor Activity

  • Research has shown that derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, which includes structures related to 2-[(2-Aminophenyl)thio]acetamide, exhibit potential antitumor activity. Notably, compounds with benzimidazole and imidazole substituents demonstrated significant anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial and Hemolytic Activity

  • A study focusing on 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides revealed that these compounds have antimicrobial and hemolytic activities. Some compounds in this series, particularly 6d and 6f, showed potent activity against selected microbial species while exhibiting low toxicity (Gul et al., 2017).

Anticonvulsant Properties

  • Another study examined S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, similar in structure to 2-[(2-Aminophenyl)thio]acetamide, for their anticonvulsant properties. The research demonstrated moderate anticonvulsant activity in a model of pentylenetetrazole-induced seizures in rats (Severina et al., 2020).

Antibacterial Agents

  • Derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and related compounds demonstrated significant antibacterial activity. These compounds are structurally related to 2-[(2-Aminophenyl)thio]acetamide and highlight its potential use in developing new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Antimalarial Drug Synthesis

  • A study on the chemoselective acetylation of 2-aminophenol, a compound structurally related to 2-[(2-Aminophenyl)thio]acetamide, demonstrated its importance as an intermediate in the synthesis of antimalarial drugs (Magadum & Yadav, 2018).

Future Directions

The literature suggests that there is potential for the development of new derivatives of compounds similar to “2-[(2-Aminophenyl)thio]acetamide” that could prove to be successful agents in terms of safety and efficacy . This could enhance the quality of life and open up new avenues in medicinal chemistry .

properties

IUPAC Name

2-(2-aminophenyl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBIEJPSAPBNSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360708
Record name 2-[(2-aminophenyl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Aminophenyl)thio]acetamide

CAS RN

90271-33-3
Record name 2-[(2-aminophenyl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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